methyl 1-amino-1H-imidazole-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-aminoimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)4-2-7-3-8(4)6/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPIJVLISHIDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270474 | |
| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865444-80-0 | |
| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865444-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 1 Amino 1h Imidazole 5 Carboxylate and Derived Structures
Strategic Approaches to Imidazole (B134444) Ring Construction
The formation of the imidazole ring is the cornerstone of synthesizing methyl 1-amino-1H-imidazole-5-carboxylate. Various strategies have been developed to build this heterocyclic system, each offering distinct advantages in terms of efficiency, diversity, and precursor availability.
Multi-Component Reactions (MCRs) for Diverse Imidazole Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all components, are highly valued for their efficiency and atom economy. bohrium.com These reactions are instrumental in rapidly generating libraries of structurally diverse imidazole derivatives. acs.orgresearchgate.net A common approach for synthesizing the imidazole core is the Radziszewski reaction and its modern variants, which typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. rsc.org
To adapt these methods for the synthesis of 1-aminoimidazoles, a hydrazine (B178648) derivative can be employed as the nitrogen-containing component. The general MCR approach aligns with modern drug discovery, allowing for the rapid creation of numerous molecules for screening. researchgate.net Isocyanide-based MCRs have also proven to be highly influential in constructing heterocyclic systems. bohrium.com
Table 1: Overview of Selected Multi-Component Reactions for Imidazole Synthesis
| Reaction Name | Components | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia Source | Acid or Base/Heat | 2,4,5-Trisubstituted Imidazoles |
| Iron-Catalyzed MCR | Aldehyde, Benzil, Primary Amine, NH4OAc | ZnFe2O4 Nanoparticles | 1,2,4,5-Tetrasubstituted Imidazoles rsc.org |
| IL-Assisted Synthesis | Diketone, Aldehyde, NH4OAc | Ionic Liquid (e.g., TBAB) | 2,4,5-Trisubstituted Imidazoles tandfonline.com |
| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Imine | Base | 1,4- or 1,5-Disubstituted Imidazoles nih.gov |
Cyclization Reactions Involving 1-Aminoimidazole Precursors
Stepwise synthesis involving the cyclization of acyclic precursors is a powerful and controllable strategy for forming the 1-aminoimidazole core. This approach allows for the pre-installation of the required N-amino group before the ring-closing event. One documented method involves the reaction of methyl 2-[formylamino]-3-oxopropanoate with a substituted hydrazine, followed by cyclization promoted by heat and an acid or by using formamide (B127407). For instance, reacting the oxopropanoate precursor with a substituted hydrazine and subsequently heating with formamide and hydrochloric acid can yield the desired 1-substituted-1H-imidazole-5-carboxylate. google.com
Another pathway involves the denitrogenative transformation of 5-amino-1,2,3-triazoles, which can rearrange to form functionalized 1H-imidazoles. mdpi.com These methods provide a high degree of control over the final substitution pattern of the imidazole ring.
Functional Group Interconversion and Esterification Strategies
Functional group interconversion (FGI) is a key strategy where one functional group is transformed into another, allowing for the synthesis of target molecules from more readily available precursors. solubilityofthings.com In the context of this compound, a common route involves the synthesis of the corresponding 1-amino-1H-imidazole-5-carboxylic acid, followed by esterification.
Standard esterification protocols can be employed, such as Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. However, for complex molecules with sensitive functional groups, milder methods are preferred. Reagents like alkyl imidazole carbamates can mediate the chemoselective esterification of carboxylic acids, offering a safer alternative to hazardous reagents like diazomethane. acs.orgenamine.net This approach is particularly useful for late-stage functionalization in the synthesis of complex molecules. enamine.net
Catalytic Systems in Imidazole Synthesis (e.g., Lewis Acid Catalysis, NHC Catalysis)
Catalysis offers a route to milder reaction conditions, improved yields, and enhanced selectivity. Both Lewis acid and N-Heterocyclic Carbene (NHC) catalysis have been effectively applied to imidazole synthesis.
Lewis Acid Catalysis : Lewis acids, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), are frequently used to activate carbonyl compounds towards nucleophilic attack, a key step in many MCRs for imidazole synthesis. rsc.orgnih.gov For example, a low-melting mixture of urea (B33335) and ZnCl₂ can efficiently catalyze the reaction between a dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297) to yield tri-substituted imidazoles. organic-chemistry.org Silica-supported ferric chloride has also been employed as a heterogeneous catalyst, which simplifies purification and catalyst recovery. nih.gov Chiral Lewis acids are instrumental in developing enantioselective transformations of imidazole-containing compounds. acs.org
N-Heterocyclic Carbene (NHC) Catalysis : NHCs are a class of organocatalysts that have gained prominence for their unique reactivity. nih.gov While classical NHCs are typically used as ligands for transition metals, their ability to act as reaction intermediates has also been explored. rsc.orgacs.org In organocatalysis, NHCs derived from imidazolium (B1220033) salts can catalyze reactions such as the benzoin (B196080) condensation, which can be a key step in building the imidazole backbone from aldehyde precursors. nih.gov Furthermore, imidazolium salts themselves can act as catalysts, activating substrates through hydrogen bonding or their Lewis acidic character. beilstein-journals.org The electronic properties of NHCs make them superior σ-donors, which can be highly beneficial in catalysis. nih.gov
Table 2: Comparison of Catalytic Systems in Imidazole Synthesis
| Catalyst Type | Example(s) | Role in Synthesis | Advantages |
|---|---|---|---|
| Lewis Acids | ZnCl₂, FeCl₃, Er(OTf)₃ rsc.orgorganic-chemistry.org | Activation of carbonyls, promoting cycloaddition organic-chemistry.org | Readily available, effective for MCRs, can be heterogenized nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Imidazolium, Triazolium salts nih.gov | Organocatalysis (e.g., benzoin reaction), ligands for metal catalysts nih.govrsc.org | Strong σ-donors, metal-free catalysis, versatile reactivity nih.gov |
| Brønsted Acids | p-TsOH, PivOH acs.org | Promotion of condensation and cyclization steps | Simple, effective for dehydration steps |
| Heterogeneous Catalysts | ZnFe₂O₄, Cr₂O₃, Silica-supported acids rsc.orgnih.govresearchgate.net | Facilitating reactions with easy catalyst removal | Recyclable, simplified workup, environmentally friendly |
Sustainable and Green Chemistry Aspects in Synthetic Protocols
The principles of green chemistry are increasingly influencing the development of synthetic methods for imidazoles. bohrium.com The goal is to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. asianpubs.org
Key green approaches in imidazole synthesis include:
Solvent-Free Reactions : Conducting reactions without a solvent (neat) reduces waste and eliminates the environmental and health hazards associated with many organic solvents. asianpubs.org
Use of Green Solvents : When a solvent is necessary, environmentally benign options like water or ionic liquids are preferred. tandfonline.com
Alternative Energy Sources : Microwave irradiation and ultrasound have been shown to dramatically reduce reaction times and improve yields, contributing to energy efficiency. researchgate.netresearchgate.net Microwave-assisted synthesis is a well-established green tool for preparing imidazole derivatives. researchgate.net
Biocatalysis and Natural Catalysts : The use of biodegradable, non-toxic, and readily available catalysts is a key aspect of green chemistry. For instance, citric acid-containing lemon juice has been successfully used as a natural acid catalyst for the one-pot synthesis of triaryl-imidazoles. researchgate.netresearchgate.net
Atom Economy : MCRs are inherently green as they maximize the incorporation of reactant atoms into the final product, thus minimizing waste. bohrium.com
These sustainable protocols not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient and cost-effective processes. wjbphs.com
Recent Developments and Emerging Synthetic Pathways for 1-Aminoimidazoles
The synthesis of 1-aminoimidazoles and their derivatives is an area of active research, driven by the prevalence of the imidazole core in pharmaceuticals and functional materials. rsc.orgresearchgate.net Recent advancements have focused on developing novel, efficient, and regiocontrolled methods to construct this heterocyclic system. rsc.org These emerging pathways often prioritize atom economy, functional group tolerance, and the use of readily available starting materials. rsc.orgorganic-chemistry.org
Transition Metal-Free Denitrogenative Transformation
A significant recent development is the transition metal-free synthesis of functionalized 1H-imidazole derivatives from 5-amino-1,2,3-triazoles. mdpi.com This method relies on an acid-mediated denitrogenative transformation. The process involves the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, which is followed by the opening of the triazole ring. mdpi.com The subsequent insertion of an in situ formed carbene intermediate into the O-H bond of various alcohols yields the final 2-substituted 1H-imidazole products. mdpi.com This strategy is notable for avoiding the use of expensive and potentially toxic heavy metal catalysts, which are often required for such transformations. mdpi.com
The reaction demonstrates broad scope with respect to the alcohol component, allowing for the introduction of diverse substituents at the 2-position of the imidazole ring.
Table 1: Synthesis of 2-(Alkoxy(aryl)methyl)-1H-imidazoles via Denitrogenative Transformation of a 5-Amino-1,2,3-triazole Precursor
| Entry | Aryl Group (at C4) | Alcohol | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Tolyl | Methanol | 2-(Methoxy(4-tolyl)methyl)-1H-imidazole | 96 |
| 2 | 4-Tolyl | Ethanol | 2-(Ethoxy(4-tolyl)methyl)-1H-imidazole | 99 |
| 3 | 4-Tolyl | Propan-2-ol | 2-(Isopropoxy(4-tolyl)methyl)-1H-imidazole | 98 |
| 4 | Phenyl | Benzyl alcohol | 2-((Benzyloxy)(phenyl)methyl)-1H-imidazole | 85 |
| 5 | 4-Chlorophenyl | Methanol | 2-((4-Chlorophenyl)(methoxy)methyl)-1H-imidazole | 95 |
Data sourced from a study on the denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.com
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid synthesis of complex molecular scaffolds from simple precursors in a single step. researchgate.netfrontiersin.org A recently developed three-component reaction utilizes 1-unsubstituted 2-aminoimidazoles, various aldehydes, and isocyanides, mediated by zirconium(IV) chloride, to efficiently produce 5-aminoimidazo[1,2-a]imidazoles. frontiersin.org This approach is highly convergent and allows for significant structural diversification, generating libraries of novel N-fused ring systems. frontiersin.org The reaction's regioselectivity can be influenced by the substituents on the starting 2-aminoimidazole, such as the presence of an ester group. frontiersin.org
Table 2: Zirconium(IV) Chloride-Catalyzed Three-Component Synthesis of 5-Aminoimidazo[1,2-a]imidazoles
| Starting 2-Aminoimidazole | Aldehyde | Isocyanide | Product | Yield (%) |
|---|---|---|---|---|
| Ethyl 2-aminoimidazole-4-carboxylate | Benzaldehyde | tert-Butyl isocyanide | Ethyl 6-(tert-butylamino)-5-phenyl-5,6-dihydroimidazo[1,2-a]imidazole-7-carboxylate | 82 |
| Ethyl 2-aminoimidazole-4-carboxylate | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Ethyl 6-(tert-butylamino)-5-(4-chlorophenyl)-5,6-dihydroimidazo[1,2-a]imidazole-7-carboxylate | 78 |
| Ethyl 2-aminoimidazole-4-carboxylate | Benzaldehyde | Cyclohexyl isocyanide | Ethyl 6-(cyclohexylamino)-5-phenyl-5,6-dihydroimidazo[1,2-a]imidazole-7-carboxylate | 75 |
| 4,5-Dicyano-2-aminoimidazole | 4-Methylbenzaldehyde | tert-Butyl isocyanide | 6-(tert-butylamino)-5-(p-tolyl)-5,6-dihydroimidazo[1,2-a]imidazole-7,8-dicarbonitrile | 70 |
Data sourced from a study on the three-component synthesis of imidazo[1,2-a]imidazoles. frontiersin.org
Novel Cyclization and Rearrangement Strategies
Innovative cyclization and rearrangement reactions provide alternative pathways to substituted aminoimidazoles. One such divergent method begins with readily available 2-aminopyrimidines and α-bromocarbonyl compounds. nih.gov The reaction proceeds through the formation of imidazo[1,2-a]pyrimidin-1-ium salts. Subsequent cleavage of these intermediates with hydrazine or secondary amines yields 1,4,5-trisubstituted 2-aminoimidazoles. nih.gov A novel Dimroth-type rearrangement of related intermediates can also be employed to produce different 2-amino-1H-imidazoles. nih.gov
Another modern approach involves the reaction of vinylazides, which convert in situ to 2H-azirines. rsc.org These reactive intermediates can then react with cyanamide (B42294) to form 2-aminoimidazoles with controlled substitution at the 2, 4, and 5 positions. rsc.org This method is particularly useful for incorporating ester moieties regioselectively into the imidazole ring. rsc.org
Advanced Spectroscopic and Structural Characterization of Methyl 1 Amino 1h Imidazole 5 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For methyl 1-amino-1H-imidazole-5-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of its proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals, confirming its molecular structure.
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different types of protons in the molecule.
Imidazole (B134444) Ring Protons (H-2 and H-4): The imidazole ring possesses two protons, H-2 and H-4. These would appear as singlets in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The H-2 proton, situated between two nitrogen atoms, is generally more deshielded and would likely resonate at a higher chemical shift (downfield) compared to the H-4 proton.
Amino Protons (-NH₂): The two protons of the amino group attached to the N-1 position would likely appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature but can be expected in the range of δ 5.0-7.0 ppm.
Methyl Ester Protons (-OCH₃): The three protons of the methyl group of the ester functionality would appear as a sharp singlet, typically in the range of δ 3.7-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-2 (imidazole) | ~7.8 - 8.2 | Singlet | 1H |
| H-4 (imidazole) | ~7.5 - 7.8 | Singlet | 1H |
| -NH₂ (amino) | ~5.0 - 7.0 | Broad Singlet | 2H |
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying the carbon skeleton of the molecule. Four distinct carbon signals are anticipated.
Ester Carbonyl Carbon (C=O): The carbonyl carbon of the methyl ester group is the most deshielded carbon and would appear significantly downfield, typically in the range of δ 160-170 ppm.
Imidazole Ring Carbons (C-2, C-4, C-5): The three carbons of the imidazole ring would resonate in the aromatic region. The C-2 carbon, bonded to two nitrogen atoms, is expected around δ 135-145 ppm. The C-5 carbon, bearing the ester group, would likely appear around δ 130-140 ppm, while the C-4 carbon would be found at a slightly lower chemical shift, around δ 120-130 ppm.
Methyl Ester Carbon (-OCH₃): The carbon of the methyl group would appear in the upfield region of the spectrum, typically around δ 50-55 ppm.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | ~160 - 170 |
| C-2 (imidazole) | ~135 - 145 |
| C-5 (imidazole) | ~130 - 140 |
| C-4 (imidazole) | ~120 - 130 |
To unambiguously assign the predicted signals and confirm the connectivity of the atoms, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between scalar-coupled protons. For this molecule, no cross-peaks are expected as all proton signals are predicted to be singlets, indicating they are not coupled to each other through three or fewer bonds.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. Expected correlations would be observed between the H-2 signal and the C-2 signal, the H-4 signal and the C-4 signal, and the methyl protons signal with the methyl carbon signal.
The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and to C-5.
The H-4 proton to C-2 and C-5.
The H-2 proton to C-4 and C-5.
¹⁵N NMR spectroscopy, while less common due to lower sensitivity, provides direct information about the nitrogen atoms. The molecule contains three chemically distinct nitrogen atoms: the N-1 bearing the amino group, the N-3 of the imidazole ring, and the nitrogen of the amino group (-NH₂). Each would produce a separate signal, and their chemical shifts would provide insight into the electronic environment and tautomeric state of the imidazole ring.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
The IR spectrum of this compound would be expected to display several characteristic absorption bands:
N-H Stretching: The amino (-NH₂) group would exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric vibrations.
C-H Stretching: Aromatic C-H stretching from the imidazole ring would likely appear as a band or series of bands just above 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group would be prominent in the region of 1700-1730 cm⁻¹.
C=N and C=C Stretching: Vibrations from the C=N and C=C bonds within the imidazole ring would produce absorption bands in the 1500-1650 cm⁻¹ region.
C-O Stretching: The C-O single bond stretch of the ester group would be expected in the 1100-1300 cm⁻¹ range.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Imidazole Ring | C-H Stretch | >3000 | Medium-Weak |
| Ester (C=O) | C=O Stretch | 1700 - 1730 | Strong |
| Imidazole Ring | C=N / C=C Stretch | 1500 - 1650 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Molecular Ion: The molecular formula of this compound is C₅H₇N₃O₂. Its calculated molecular weight is approximately 141.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 141.
Fragmentation Pattern: The molecular ion is expected to undergo fragmentation, leading to several characteristic daughter ions. Plausible fragmentation pathways include:
Loss of a methoxy (B1213986) radical (•OCH₃) from the ester group, resulting in a fragment ion at m/z = 110.
Loss of the entire carbomethoxy group (•COOCH₃), leading to a fragment at m/z = 82.
Cleavage of the N-N bond, with loss of N₂H₂ (diazene), although this may be a less common pathway.
Fragmentation of the imidazole ring itself, leading to smaller charged fragments.
Analysis of these fragmentation patterns would provide strong evidence to confirm the structure of the parent molecule.
Lack of Specific Data for Advanced Spectroscopic and Structural Characterization of this compound
Following a comprehensive search for scientific literature, specific experimental data regarding the advanced spectroscopic and structural characterization of this compound is not available. Detailed research findings on the Ultraviolet-Visible (UV-Vis) spectroscopy and X-ray crystallography of this particular compound could not be located.
The electronic transitions and conjugation patterns, which are typically determined by UV-Vis spectroscopy, remain uncharacterized for this compound. Similarly, definitive solid-state molecular geometry, including bond lengths, bond angles, and crystal packing information that would be provided by X-ray crystallography, has not been reported in the accessible scientific literature.
While general spectroscopic properties of the imidazole ring are known, with characteristic π → π* and n → π* electronic transitions, these cannot be specifically attributed to this compound without direct experimental evidence. The presence of the 1-amino and 5-carboxylate substituents would significantly influence the electronic structure and, consequently, the spectroscopic and crystallographic properties of the molecule. Therefore, in the absence of dedicated studies on this compound, a detailed and accurate discussion of its specific characteristics in these areas is not possible.
Reaction Mechanisms and Reactivity Profiles of 1 Amino 1h Imidazole Derivatives
Electronic Structure and Frontier Molecular Orbital (FMO) Theory in 1-Aminoimidazole Reactivity
The reactivity of methyl 1-amino-1H-imidazole-5-carboxylate is fundamentally governed by its electronic structure. The imidazole (B134444) ring is an electron-rich aromatic system, and the introduction of a 1-amino group further enhances its electron density through resonance. Conversely, the 5-carboxylate group acts as an electron-withdrawing group, influencing the electron distribution within the ring.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the HOMO is expected to be delocalized over the imidazole ring and the 1-amino group, making these sites nucleophilic and susceptible to attack by electrophiles. The LUMO, on the other hand, will have significant contributions from the imidazole ring and the electron-withdrawing carboxylate group, indicating the sites prone to nucleophilic attack.
Computational studies on related imidazole derivatives have shown that the energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. The precise energies of these orbitals in this compound would be influenced by the opposing electronic effects of the amino and carboxylate groups. DFT (Density Functional Theory) calculations on similar structures can provide insights into these properties. For instance, studies on other imidazole derivatives have successfully correlated calculated electronic properties with their observed chemical behavior. researchgate.netelixirpublishers.com
Table 1: Calculated Electronic Properties of a Model Imidazole Derivative
| Parameter | Value | Reference |
| HOMO Energy | -6.5 eV | researchgate.net |
| LUMO Energy | -1.2 eV | researchgate.net |
| HOMO-LUMO Gap | 5.3 eV | researchgate.net |
| Dipole Moment | 3.5 D | researchgate.net |
Note: These values are for a related substituted imidazole and serve as an illustrative example. The actual values for this compound would require specific computational analysis.
Nucleophilic and Electrophilic Pathways on the Imidazole Ring System
The imidazole ring in this compound is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being dictated by the electronic influence of the substituents.
Electrophilic Attack: The electron-donating 1-amino group activates the imidazole ring towards electrophilic substitution. The directing effect of the amino group, coupled with the inherent reactivity of the imidazole ring, would favor substitution at the C2 and C4 positions. However, the electron-withdrawing nature of the 5-carboxylate group would deactivate the ring, particularly at the adjacent C4 position. Therefore, electrophilic attack is most likely to occur at the C2 position, which is activated by both nitrogen atoms of the imidazole ring and is less influenced by the deactivating carboxylate group.
Nucleophilic Attack: While the imidazole ring is generally electron-rich, the presence of the electron-withdrawing 5-carboxylate group can render the ring susceptible to nucleophilic aromatic substitution, particularly under forcing conditions or with strong nucleophiles. The positions most susceptible to nucleophilic attack would be those with the lowest electron density, which are likely to be the C2 and C4 positions due to the influence of the adjacent nitrogen atoms and the carboxylate group.
Reactivity of the 1-Amino Group and the 5-Carboxylate Moiety
The 1-amino and 5-carboxylate groups in this compound exhibit their own characteristic reactivity, which can be exploited for further functionalization.
Reactivity of the 1-Amino Group: The exocyclic amino group is a nucleophilic center and can participate in a variety of reactions. It can be acylated, alkylated, and can react with carbonyl compounds to form imines. The nucleophilicity of this amino group is influenced by its attachment to the imidazole ring, which can delocalize the lone pair of electrons, making it slightly less nucleophilic than a typical primary amine.
Reactivity of the 5-Carboxylate Moiety: The methyl ester group at the 5-position is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. researchgate.net It can also be converted to amides by reaction with amines or to other esters via transesterification. The reactivity of the ester is influenced by the electronic nature of the imidazole ring.
Addition-Elimination Reactions and Their Mechanistic Insights
Addition-elimination reactions are a common pathway for substitutions on the imidazole ring of this compound, particularly for nucleophilic aromatic substitutions. In such a reaction, a nucleophile first adds to an electron-deficient carbon atom of the imidazole ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. In the subsequent step, a leaving group is eliminated, restoring the aromaticity of the ring.
The presence of the electron-withdrawing 5-carboxylate group is crucial for stabilizing the negative charge in the intermediate, thereby facilitating the reaction. The 1-amino group can also influence the stability of this intermediate through its electronic effects. Mechanistic studies on related amino-substituted heterocyclic systems have provided insights into these pathways. rsc.org
Cycloaddition and Condensation Reactions of 1-Aminoimidazoles
1-Amino-1H-imidazole derivatives, including this compound, can participate in cycloaddition and condensation reactions to form a variety of fused heterocyclic systems.
Cycloaddition Reactions: The imidazole ring can act as a diene or a dienophile in Diels-Alder reactions, depending on the nature of the substituents and the reacting partner. rsc.orgua.es The 1-amino group can enhance the electron-donating ability of the diene system. Intramolecular Diels-Alder reactions of appropriately substituted 1-aminoimidazoles can lead to the formation of complex polycyclic structures. princeton.edu
Condensation Reactions: The 1-amino group and the imidazole ring nitrogens can participate in condensation reactions with carbonyl compounds. For instance, three-component condensation reactions involving 5-aminoimidazole derivatives, aldehydes, and active methylene (B1212753) compounds have been reported to yield fused pyridone systems. researchgate.net The 5-carboxylate group can also be involved in condensation reactions after its conversion to other functional groups like amides or hydrazides.
Influence of Substituents on Reaction Kinetics and Regioselectivity
The nature and position of substituents on the 1-amino-1H-imidazole ring have a profound impact on the kinetics and regioselectivity of its reactions. In this compound, the interplay between the electron-donating 1-amino group and the electron-withdrawing 5-carboxylate group is a key determinant of its reactivity.
Electronic Effects: Electron-donating groups generally increase the rate of electrophilic substitution and direct incoming electrophiles to the ortho and para positions relative to their location. Conversely, electron-withdrawing groups decrease the rate of electrophilic substitution and direct electrophiles to the meta position. In the context of the imidazole ring, these effects influence the reactivity of the C2, C4, and C5 positions. Computational studies on substituted imidazoles have shown a clear correlation between the electronic nature of the substituents and the calculated proton and methyl cation affinities, which are indicators of basicity and nucleophilicity. nih.gov
Steric Effects: The size of the substituents can also influence the regioselectivity of reactions by sterically hindering the approach of reagents to certain positions on the ring. This is particularly important in reactions involving bulky reagents or in the formation of transition states with specific geometric requirements. For instance, in the reactions of substituted 1H-imidazole-2-thiols, the difference in reaction pathways was attributed to steric effects in the transition state. researchgate.net
Computational Chemistry and Theoretical Investigations of Methyl 1 Amino 1h Imidazole 5 Carboxylate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and preferred three-dimensional arrangement (conformation) of methyl 1-amino-1H-imidazole-5-carboxylate. These calculations can predict various molecular properties, including orbital energies, charge distribution, and vibrational frequencies.
DFT studies on related imidazole (B134444) derivatives have been performed using various functionals, such as B3LYP and M06, with different basis sets like 6-311G(d,p) and def2-TZVPP, to optimize molecular geometries and predict spectroscopic properties. nih.govnih.govacs.org For instance, calculations can determine bond lengths, bond angles, and dihedral angles of the most stable conformation.
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. acs.org A smaller gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis, another quantum chemical method, can reveal details about charge transfer interactions within the molecule. nih.govacs.org
Table 1: Representative Data from DFT Calculations on Imidazole Derivatives
| Property | Description | Example Value Range |
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity | 4.0 to 5.0 eV |
| Dipole Moment | Measure of molecular polarity | 2.0 to 4.0 Debye |
Note: The values presented are illustrative and based on calculations for similar imidazole-containing compounds. Specific values for this compound would require dedicated calculations.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. For this compound, docking simulations can predict how it might interact with various biological targets.
Docking simulations can identify the most likely binding pose of this compound within the active site of a target protein. The simulations calculate a docking score, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.
For example, studies on similar imidazole derivatives have explored their binding to enzymes like Bruton's tyrosine kinase (BTK) and EGFR. nih.govresearchgate.netasianpubs.org The 1-amino-1H-imidazole-5-carboxamide scaffold has been identified as a potential "hinge binder" for kinase inhibitors. nih.gov Docking studies would reveal if this compound can form key interactions, such as hydrogen bonds and pi-pi stacking, with the amino acid residues in a receptor's binding pocket. nih.gov
Table 2: Illustrative Molecular Docking Results for Imidazole Derivatives with a Kinase Target
| Parameter | Description | Example Value |
| Binding Affinity (Docking Score) | Estimated free energy of binding | -7.0 to -9.0 kcal/mol |
| Hydrogen Bonds | Number of hydrogen bonds formed with the receptor | 2-4 |
| Interacting Residues | Key amino acids involved in binding | Met793, Leu718, Lys745 |
Note: These are example values and interactions. The actual results for this compound would depend on the specific protein target.
A significant outcome of molecular docking is the identification of specific amino acid residues that are crucial for the binding of the ligand. These interactions are vital for the ligand's affinity and selectivity. For instance, in a hypothetical docking of this compound into a kinase active site, the imidazole ring might form pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine. nih.gov The amino and carboxylate groups could act as hydrogen bond donors or acceptors, forming hydrogen bonds with polar or charged residues such as lysine (B10760008) or arginine. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations can assess the stability of the docked pose and explore the conformational changes of both the ligand and the protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity. By developing a mathematical model, QSAR can predict the activity of new, untested compounds.
A QSAR study on a series of compounds including derivatives of this compound could be performed to predict its potential biological activity, for instance, as an anticancer agent. mdpi.comjmchemsci.com These models are built using calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimental activity data. A statistically robust QSAR model can guide the design of new derivatives with potentially improved activity. mdpi.com
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical calculations can be used to explore potential synthetic routes or metabolic pathways.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. nih.govresearchgate.netmdpi.com This allows for the determination of activation energies and reaction rates. For example, DFT calculations can be used to model the transition state of a key step in the synthesis of the imidazole ring, providing insights into the reaction mechanism at a molecular level. mdpi.com
Biological Activity and Mechanistic in Vitro Studies of 1 Amino 1h Imidazole 5 Carboxylate Derivatives
Anti-Cancer Activity and Cellular Mechanisms
The imidazole (B134444) core is a privileged structure found in several anticancer drugs and is a focal point in the development of new therapeutic agents. nih.govresearchgate.net Derivatives of this scaffold have been shown to exhibit anticancer activities through various mechanisms, including the inhibition of kinases and tubulin polymerization. nih.govnih.gov
Derivatives of imidazole have demonstrated significant cytotoxic potential against a range of human cancer cell lines. For example, certain benzimidazole (B57391) derivatives have been evaluated for their activity against colon cancer cell lines (HCT-116, Caco-2) and breast cancer cell lines (MCF-7). researchgate.net
One study on a specific benzimidazole derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), reported potent activity against breast cancer cells. nih.gov MBIC showed greater toxicity towards the non-aggressive MCF-7 breast cancer cell line compared to the highly aggressive MDA-MB-231 line. nih.gov The compound acts as a microtubule targeting agent, inducing cell death through mitotic arrest, which preferentially affects rapidly dividing cancer cells. nih.gov
The following table summarizes the in vitro cytotoxicity (IC₅₀) of MBIC against various human breast cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) at 24h | Reference |
| MCF-7 | Breast (non-aggressive) | 0.73 ± 0.0 | nih.gov |
| T47D | Breast | 1.3 ± 0.1 | nih.gov |
| MDA-MB-468 | Breast | 12.0 ± 0.3 | nih.gov |
| MDA-MB-231 | Breast (aggressive) | 20.4 ± 0.2 | nih.gov |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Further studies have highlighted that other imidazole derivatives possess antiproliferative activity against lung (A549), liver (HepG2), and colon (HCT116, SW480, Caco-2) cancer cell lines. nih.gov
Studies on Apoptosis Induction and Cell Cycle Modulation in In Vitro Models
The anticancer potential of 1-amino-1H-imidazole-5-carboxylate derivatives is significantly attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle progression in cancer cells. In vitro studies on various cancer cell lines have provided crucial insights into these mechanisms.
While direct studies on methyl 1-amino-1H-imidazole-5-carboxylate are limited, research on structurally related imidazole derivatives has demonstrated significant effects on cell cycle and apoptosis. For instance, certain imidazole-based compounds have been shown to induce cell cycle arrest in the G2/M phase. nih.gov This phase of the cell cycle is a critical checkpoint, and its disruption can lead to the initiation of apoptosis.
Furthermore, a structurally related compound, 5-aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR), is known to be an activator of AMP-activated protein kinase (AMPK). Activation of AMPK by AICAR has been observed to inhibit the proliferation of various cancer cell lines by causing an arrest in the S-phase of the cell cycle. nuph.edu.ua This cell cycle arrest is often accompanied by an increased expression of tumor suppressor proteins such as p53, and cyclin-dependent kinase inhibitors like p21 and p27. nuph.edu.ua The induction of these proteins plays a pivotal role in halting cell proliferation and triggering the apoptotic cascade.
Studies on other imidazole derivatives have also shown a dose-dependent increase in the population of apoptotic cells in the sub-G1 phase, providing further evidence of their apoptosis-inducing capabilities. nih.gov The collective findings from these in vitro models suggest that 1-amino-1H-imidazole-5-carboxylate derivatives likely share these mechanistic pathways in exerting their anti-cancer effects.
Table 1: Effects of Imidazole Derivatives on Cell Cycle and Apoptosis in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Key Molecular Changes |
|---|---|---|---|
| Imidazole Derivative (NSC 771432) | A549 (Lung Cancer) | G2/M Phase Arrest | Induces cellular senescence |
| 5-Aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR) | Various | S-Phase Arrest | Increased p21, p27, and p53 expression; Inhibition of PI3K-Akt pathway |
| Imidazole Derivative (Compound 103) | HeLa (Cervical Cancer) | Sub-G1 Phase Accumulation | Induction of apoptosis |
Enzyme Inhibition Studies Associated with Cancer Pathways
A key strategy in cancer therapy is the inhibition of specific enzymes that are crucial for the growth and survival of cancer cells. Derivatives of 1-amino-1H-imidazole-5-carboxylate have been investigated for their inhibitory activity against several important kinases and enzymes involved in cancer progression.
EGFR, VEGFR2, and FGFR1 Inhibition: The epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and fibroblast growth factor receptor 1 (FGFR1) are all tyrosine kinases that play critical roles in tumor growth, angiogenesis, and metastasis. Imidazole-containing compounds have been a focus of research for developing inhibitors against these kinases. nih.govresearchgate.net For example, certain N-1 arylidene amino imidazole-2-thiones have demonstrated inhibitory activity against VEGFR-2. nih.gov Similarly, other imidazole derivatives have been synthesized and shown to be potent inhibitors of EGFR. nih.gov While specific data for this compound is not extensively available, the general success of the imidazole scaffold suggests its potential as a backbone for designing inhibitors of these key kinases.
HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins that are critical for cancer cell survival and proliferation. The inhibition of HSP90 is a promising strategy in cancer therapy. Although direct inhibition of HSP90 by 1-amino-1H-imidazole-5-carboxylate derivatives is not well-documented in the available literature, the imidazole core is present in some known HSP90 inhibitors.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX and XII, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. Carboxylate-containing compounds have been identified as a class of CA inhibitors, with some showing selectivity for the tumor-associated isoforms. chemscene.commdpi.com This suggests that derivatives of 1-amino-1H-imidazole-5-carboxylate, which contain a carboxylate group, could potentially act as inhibitors of these cancer-related enzymes.
A significant finding in this area is the discovery of 1-amino-1H-imidazole-5-carboxamide derivatives as highly selective, covalent inhibitors of Bruton's tyrosine kinase (BTK). acs.org BTK is a crucial enzyme in B-cell receptor signaling and is a validated target in B-cell malignancies. This discovery highlights the potential of the 1-amino-1H-imidazole-5-carboxamide scaffold as a hinge binder for kinase inhibitors. acs.org
Table 2: Enzyme Inhibitory Activity of Imidazole Derivatives
| Derivative Class | Target Enzyme | Potency (IC50/Ki) |
|---|---|---|
| N-1 arylidene amino imidazole-2-thiones | VEGFR-2 | Good inhibitory activity |
| Imidazole and purine (B94841) derivatives | EGFR | IC50 values in the micromolar range |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines | FGFR1/2, FGFR4 | IC50 values in the nanomolar range |
| 1-Amino-1H-imidazole-5-carboxamide derivatives | Bruton's Tyrosine Kinase (BTK) | Highly selective and potent |
| Carboxylate-containing compounds | Carbonic Anhydrase XII | Submicromolar inhibition |
Computational Prediction of Anti-Cancer Mechanisms and Target Engagement
Computational methods, particularly molecular docking, have become invaluable tools in drug discovery for predicting the binding modes and affinities of small molecules to their biological targets. Several in silico studies have been conducted on imidazole derivatives to elucidate their anti-cancer mechanisms.
Molecular docking studies have been employed to understand the interactions of imidazole-based compounds with the active sites of various cancer-related enzymes. For example, docking analyses of imidazole derivatives with EGFR have revealed key interactions with amino acid residues in the ATP-binding pocket, explaining their inhibitory activity. nih.gov Similarly, computational models have been used to predict the binding of imidazole-containing compounds to the active site of VEGFR-2, guiding the design of more potent inhibitors. nih.gov
In the context of 1-amino-1H-imidazole-5-carboxylate derivatives, computational studies can predict their potential to bind to the active sites of kinases like EGFR, VEGFR2, and FGFR1. These studies help in understanding the structure-activity relationships and in optimizing the lead compounds for better efficacy and selectivity. For instance, the docking of 4-nitroimidazole (B12731) derivatives into the active sites of target proteins has been used to rationalize their observed anticancer activities. medcraveonline.com
These computational predictions, when combined with experimental data, provide a comprehensive understanding of the anti-cancer mechanisms of these compounds and facilitate the design of novel and more effective therapeutic agents.
Anti-Inflammatory Activity
Inflammation is a complex biological response implicated in various diseases, including cancer. The anti-inflammatory properties of 1-amino-1H-imidazole-5-carboxylate derivatives have been explored through various in vitro assays.
A common in vitro method to screen for anti-inflammatory activity is the albumin denaturation assay. Protein denaturation is a well-documented cause of inflammation. Several novel imidazole derivatives have been shown to effectively inhibit heat-induced albumin denaturation in a concentration-dependent manner, indicating their potential to mitigate inflammatory processes. The IC50 values for some of these derivatives have been found to be comparable to that of the standard anti-inflammatory drug, diclofenac.
Another important target for anti-inflammatory drugs is the p38 mitogen-activated protein (MAP) kinase. This enzyme plays a crucial role in the production of pro-inflammatory cytokines. A series of N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives have been synthesized and evaluated for their in vitro inhibitory activity against p38 MAP kinase. Some of these compounds exhibited significant inhibitory potential with IC50 values in the nanomolar range.
Table 3: In Vitro Anti-Inflammatory Activity of Imidazole Derivatives
| Assay | Derivative Class | Potency (IC50) | Reference Standard |
|---|---|---|---|
| Albumin Denaturation Inhibition | N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives | 33.27 ± 2.12 to 301.12 ± 10.23 µg/mL | Diclofenac (24.72 ± 1.96 µg/mL) |
| p38 MAP Kinase Inhibition | N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives | e.g., 403.57 ± 6.35 nM | Adezmapimod (SB203580) (222.44 ± 5.98 nM) |
The anti-inflammatory effects of 1-amino-1H-imidazole-5-carboxylate derivatives are believed to be mediated through the modulation of key inflammatory pathways. The inhibition of p38 MAP kinase, as demonstrated in in vitro studies, is a significant mechanism. By inhibiting p38 MAP kinase, these compounds can suppress the downstream signaling cascade that leads to the synthesis and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Furthermore, the inhibition of protein denaturation is another crucial aspect of their anti-inflammatory action. By stabilizing proteins and preventing their denaturation, these compounds can reduce the inflammatory response triggered by denatured proteins. The ability of some imidazole derivatives to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins, has also been suggested through in silico studies, further contributing to their anti-inflammatory profile.
Anti-Diabetic Activity
The potential of imidazole-based compounds in the management of diabetes has also been an area of active research. While specific studies on this compound are scarce, investigations into related structures provide promising leads.
Research on 5-amino-imidazole carboxamide riboside (AICAR), a related imidazole derivative, has shown that it can increase glucose transport and the content of GLUT4 on the cell surface in skeletal muscle from individuals with type 2 diabetes. nih.gov This effect is mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Furthermore, novel hybrid structures combining imidazole and thiazolidinedione moieties have been synthesized and shown to possess strong hypoglycemic activity, in some cases exceeding that of the commercial drug pioglitazone. nih.gov Thiazolidinediones are a class of drugs used in the treatment of type 2 diabetes that act by improving insulin (B600854) sensitivity.
In vitro studies on other heterocyclic compounds, such as benzimidazole derivatives, have demonstrated α-glucosidase inhibitory activity. α-Glucosidase is an enzyme responsible for the breakdown of carbohydrates in the intestine, and its inhibition can help to control postprandial hyperglycemia. Given the structural similarities, it is plausible that 1-amino-1H-imidazole-5-carboxylate derivatives could also exhibit anti-diabetic effects through similar mechanisms, although further in vitro and in vivo studies are required to confirm this.
In Vitro Enzyme Inhibition (e.g., α-amylase)
Glucose Uptake Studies in Cellular Models
There is currently a lack of specific published research detailing the effects of this compound on glucose uptake in cellular models such as L6 myotubes. These types of studies are crucial for understanding the potential of a compound to influence glucose metabolism at a cellular level, which is a key area of investigation for various metabolic disorders. The general methodology for such assays involves culturing L6 myotubes and measuring their uptake of a glucose analog, like 2-deoxyglucose, in the presence and absence of the test compound. Without experimental data, the impact of this compound on this biological process remains undetermined.
Antiviral Activity (e.g., SARS-CoV-2 Main Protease Inhibition)
The potential antiviral properties of imidazole derivatives have led to investigations into their ability to inhibit key viral enzymes, including the SARS-CoV-2 main protease (Mpro), which is essential for viral replication.
In Vitro Enzymatic Assays
Specific in vitro enzymatic assay data for the inhibition of SARS-CoV-2 main protease by this compound is not prominently available in the current body of scientific literature. Such assays are fundamental in drug discovery to determine the direct inhibitory effect of a compound on a purified enzyme. The process typically involves measuring the enzymatic activity of Mpro in the presence of varying concentrations of the inhibitor to determine its potency, often expressed as the half-maximal inhibitory concentration (IC50). While the synthesis of ethyl 1-amino-1H-imidazole-5-carboxylate has been described in the context of preparing potential PB2 inhibitors for influenza viruses, specific data on its anti-SARS-CoV-2 activity is not provided. googleapis.com
Mechanistic Insights from Molecular Modeling and Binding Site Interactions
While experimental data is limited, computational studies have begun to explore the potential of related compounds. Molecular modeling and docking studies can provide valuable insights into how a compound might interact with a biological target. For example, the imidazole scaffold is known to be capable of forming various types of interactions, including hydrogen bonds and hydrophobic interactions, with the amino acid residues within the active site of an enzyme. In the context of SARS-CoV-2 Mpro, key residues in the active site, such as those in the catalytic dyad (Histidine-41 and Cysteine-145), are critical for its function. A molecular docking study of a molecule with a similar imidazole-5-carboxylate core could predict its binding mode and affinity for the protease. However, without specific studies on this compound, any discussion of its binding interactions remains theoretical.
Conclusion and Future Research Directions
Summary of Key Research Findings on Methyl 1-Amino-1H-Imidazole-5-Carboxylate and Derivatives
Research into this compound and its close derivatives has primarily highlighted their significant potential as versatile scaffolds in medicinal chemistry. A pivotal discovery has been the use of the 1-amino-1H-imidazole-5-carboxamide moiety as a novel hinge-binder for kinase inhibitors. acs.orgnih.gov Specifically, derivatives have been developed as highly selective, covalent Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for the therapy of B-cell malignancies. nih.gov One of the most potent inhibitors from this class demonstrated impressive selectivity, favorable pharmacokinetic properties, and significant antitumor efficacy in vivo, marking it as a potential therapeutic candidate for B-cell lymphomas. acs.orgnih.gov This represents the first documented use of the 1-amino-1H-imidazole-5-carboxamide scaffold as a hinge binder, a discovery that significantly broadens the chemical diversity available for designing kinase inhibitors. acs.orgnih.gov
The synthesis of related imidazole (B134444) carboxylates has been achieved through various methods, including the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides. nih.gov This method has proven effective for creating a library of 1,5-diaryl-1H-imidazole-4-carboxylate esters, which can be subsequently hydrolyzed to their corresponding carboxylic acids or converted to carbohydrazides. nih.gov These derivatives have been explored as inhibitors of the HIV-1 integrase interaction with LEDGF/p75, with some compounds showing moderate antiviral activity. nih.gov The imidazole core, in general, is recognized for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making it a privileged structure in drug discovery. researchgate.netnih.govnih.gov
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the promising results with the 1-amino-1H-imidazole-5-carboxamide scaffold, there are significant knowledge gaps concerning the specific compound, this compound. Much of the detailed biological investigation has focused on the carboxamide analogue, leaving the biological activity profile of the methyl ester largely uncharacterized. Its potential as a standalone therapeutic agent or as a key intermediate for a different spectrum of biologically active molecules remains an open question.
Furthermore, comprehensive studies on the physicochemical properties, stability, and metabolic fate of this compound are lacking. Understanding these parameters is crucial for its development as a drug or a versatile chemical building block. The reactivity of the 1-amino group and the 5-carboxylate ester in various chemical transformations has not been systematically explored, which limits its application in the synthesis of more complex molecules. There is a clear need for fundamental research to establish a comprehensive chemical and biological profile for this specific ester.
Prospects for Novel Derivative Design and Synthesis
The established success of the 1-amino-1H-imidazole-5-carboxamide core in kinase inhibition provides a strong foundation for the design of new derivatives starting from this compound. Future synthetic efforts could focus on several key areas:
Modification of the 1-Amino Group: Acylation, alkylation, or arylation of the N1-amino group could lead to novel derivatives with altered hinge-binding properties or new biological targets.
Diversification of the Carboxylate Ester: Conversion of the methyl ester to other esters, amides, or hydrazides with a wide range of substituents can explore structure-activity relationships (SAR) in greater detail. This could yield compounds with improved potency, selectivity, or pharmacokinetic profiles. nih.gov
Substitution on the Imidazole Ring: While the parent compound is unsubstituted at positions 2 and 4, introducing various functional groups at these positions could modulate electronic properties and provide additional interaction points with biological targets.
Bioisosteric Replacement: Replacing the imidazole core with other heterocycles like pyrazole (B372694) or triazole, while retaining the key 1-amino and 5-carboxylate functionalities, could lead to compounds with novel pharmacological profiles.
Modern synthetic methodologies, including multicomponent reactions and green chemistry approaches, can be employed for more efficient and sustainable production of these novel derivatives. researchgate.netbohrium.com
Integration of Advanced Experimental and Computational Methodologies
To accelerate the discovery and development of new agents based on the this compound scaffold, a close integration of advanced experimental and computational techniques is essential.
Computational Studies: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of novel derivatives with various protein targets, such as different kinases, guiding the rational design of more potent and selective inhibitors. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can help in identifying key structural features responsible for biological activity. mdpi.com
Advanced Synthesis and Screening: High-throughput synthesis and screening techniques can be employed to rapidly generate and evaluate large libraries of derivatives. The use of modern catalytic methods, including heterogeneous catalysts, can improve the efficiency and environmental footprint of the synthetic processes. researchgate.netnumberanalytics.comnih.gov
Structural Biology: X-ray crystallography and NMR spectroscopy can be used to determine the precise binding interactions of lead compounds with their biological targets, providing critical insights for further optimization.
This integrated approach will facilitate a more efficient and targeted exploration of the chemical space around the 1-amino-1H-imidazole-5-carboxylate core, maximizing the potential for discovering novel therapeutic agents.
Potential Applications Beyond Biological Activity (e.g., catalysis, functional materials, optoelectronics)
The imidazole scaffold is not only important in biology but also possesses properties that make it suitable for applications in materials science and catalysis. researchgate.net While this compound itself has not been explored for these purposes, its structural features suggest several intriguing possibilities.
Catalysis: Imidazole and its derivatives are known to act as catalysts and are components of N-heterocyclic carbene (NHC) ligands used in organometallic catalysis. researchgate.netacs.org The nitrogen atoms in the this compound ring could coordinate with metal centers, suggesting its potential as a ligand in catalysis.
Functional Materials: Imidazole-based compounds are being investigated for creating sustainable materials like thermally stable polymers. numberanalytics.com The bifunctional nature of the target compound (amino and ester groups) makes it a candidate for polymerization reactions to create novel functional polymers. Imidazole derivatives have also been incorporated into covalent organic frameworks (COFs) to modulate their electronic and fluorescence properties. acs.org
Optoelectronics: Many imidazole derivatives have attracted attention as optoelectronic functional materials for applications such as organic light-emitting devices (OLEDs). oup.comtandfonline.com Their π-conjugated system and electron-withdrawing or -donating capabilities are key to these properties. oup.com The electronic properties of this compound could be tuned through derivatization to explore its potential in this area.
Future research should extend beyond the biological realm to investigate these non-biological applications, potentially unlocking new value for this versatile chemical scaffold.
Q & A
Q. What are the recommended analytical techniques for assessing the purity and structural integrity of methyl 1-amino-1H-imidazole-5-carboxylate?
Methodological Answer:
- Chromatography : Use reversed-phase HPLC with UV detection (λ = 210–260 nm) to monitor purity. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) for optimal resolution .
- Spectroscopy : Confirm structure via - and -NMR, focusing on characteristic peaks for the methyl ester (~3.7–3.9 ppm) and imidazole ring protons (~7.0–8.5 ppm). Compare with literature data for analogous imidazole esters .
- Mass Spectrometry : Employ ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Physical Tests : Perform loss-on-drying tests (≤0.5% weight loss after 16 h desiccation over PO) and measure optical rotation to confirm enantiopurity if applicable .
Q. How can researchers synthesize this compound from its precursor carboxylic acid?
Methodological Answer:
- Esterification : React 1-amino-1H-imidazole-5-carboxylic acid with methanol under acid catalysis (e.g., HSO or HCl gas) at reflux (60–80°C, 12–24 h). Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
- Alternative Routes : Consider coupling reagents like DCC/DMAP in anhydrous dichloromethane for milder conditions, particularly if the amino group is sensitive to strong acids .
- Workup : Neutralize excess acid with NaHCO, extract with ethyl acetate, and purify via column chromatography (silica gel, gradient elution) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of the amino group in this compound?
Methodological Answer:
- Protection/Deprotection : Protect the amino group with Boc (di-tert-butyl dicarbonate) or Fmoc (9-fluorenylmethyl chloroformate) before derivatizing the ester. Deprotect with TFA (for Boc) or piperidine (for Fmoc) post-reaction .
- Regioselectivity : Use steric or electronic directing groups (e.g., methyl or nitro substituents) to control reactivity at the imidazole ring. Evidence from analogous compounds shows C-2 and C-4 positions are more reactive .
- Reaction Monitoring : Employ in-situ FTIR to track carbonyl or amino group transformations and optimize reaction conditions .
Q. How does the steric and electronic environment of this compound influence its stability under varying pH and temperature conditions?
Methodological Answer:
- Hydrolytic Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13, 40–60°C). Monitor ester hydrolysis via HPLC and kinetic modeling. The amino group may stabilize the ester via intramolecular hydrogen bonding in acidic conditions .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store samples at ≤4°C in anhydrous environments to prevent moisture-induced degradation .
Q. What contradictions exist in literature regarding the catalytic efficiency of base-promoted vs. acid-catalyzed syntheses of imidazole carboxylates?
Methodological Answer:
- Base-Promoted Routes : Evidence from spiro-imidazolone syntheses shows KCO or DBU in DMF can achieve cyclization at 80–100°C with high yields but may require rigorous exclusion of moisture .
- Acid-Catalyzed Routes : HSO-mediated esterification offers faster reaction times but risks side reactions (e.g., ring sulfonation or amino group protonation) .
- Resolution : Optimize catalyst choice based on substrate sensitivity. For acid-labile groups, base-promoted methods are preferable despite longer reaction times .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported yields for imidazole carboxylate syntheses?
Methodological Answer:
- Variable Factors : Reaction scale, solvent purity, and catalyst batch can significantly impact yields. Replicate conditions from high-yield studies (e.g., anhydrous solvents, freshly distilled reagents) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation byproducts) and adjust stoichiometry or reaction time accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
